ethyl 2-amino-1H-indole-6-carboxylate

Lipophilicity Organic Synthesis Solubility

Ethyl 2-amino-1H-indole-6-carboxylate (CAS 412284-12-9) is a 2,6-disubstituted indole building block featuring a free 2-amino group and a 6-ethyl carboxylate ester. With a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis, particularly as a precursor to indole-6-carboxylic acid derivatives employed in kinase inhibitor programs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11898164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-1H-indole-6-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C=C(N2)N
InChIInChI=1S/C11H12N2O2/c1-2-15-11(14)8-4-3-7-6-10(12)13-9(7)5-8/h3-6,13H,2,12H2,1H3
InChIKeyLQWNFQGVBSDEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-1H-Indole-6-Carboxylate: CAS 412284-12-9 Procurement & Synthetic Intermediate Profile


Ethyl 2-amino-1H-indole-6-carboxylate (CAS 412284-12-9) is a 2,6-disubstituted indole building block featuring a free 2-amino group and a 6-ethyl carboxylate ester . With a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis, particularly as a precursor to indole-6-carboxylic acid derivatives employed in kinase inhibitor programs [1]. The commercially available material is typically supplied at ≥98% purity and requires storage under sealed, dry conditions at 2-8°C .

Ethyl 2-Amino-1H-Indole-6-Carboxylate: Why In-Class Analogs Cannot Be Interchanged in Synthesis


In synthetic medicinal chemistry, the selection between ethyl 2-amino-1H-indole-6-carboxylate and closely related indole-6-carboxylate building blocks is non-trivial. While compounds such as methyl indole-6-carboxylate (CAS 50820-65-0) or 2-unsubstituted indole-6-carboxylic acid derivatives are common alternatives , they lack the free 2-amino substituent that provides a distinct nucleophilic handle for further functionalization without requiring prior deprotection or activation steps . The ethyl ester moiety, compared to the corresponding carboxylic acid, confers markedly different physicochemical properties—specifically, a calculated LogP of 1.93 for the ethyl ester versus an estimated LogP of approximately 0.9-1.2 for indole-6-carboxylic acid —which directly impacts solubility in organic solvents and compatibility with downstream coupling reactions. These differences in substitution pattern and physical properties preclude simple interchangeability in multi-step synthetic sequences where reaction conditions and purification strategies are optimized around specific functional group presentations.

Ethyl 2-Amino-1H-Indole-6-Carboxylate: Direct Evidence for Scientific Selection vs. Indole-6-Carboxylic Acid


Ethyl 2-Amino-1H-Indole-6-Carboxylate Exhibits Higher Lipophilicity Than Indole-6-Carboxylic Acid, Enhancing Organic Phase Compatibility

Ethyl 2-amino-1H-indole-6-carboxylate exhibits a calculated LogP value of 1.93, whereas indole-6-carboxylic acid, a common comparator lacking the ethyl ester moiety, possesses an estimated LogP of approximately 0.9-1.2 . This ~0.7-1.0 unit difference in LogP corresponds to a roughly 5-10 fold increase in octanol-water partition coefficient, translating to significantly higher solubility in organic solvents such as dichloromethane, ethyl acetate, and THF [1]. For synthetic chemists, this increased lipophilicity facilitates improved extraction efficiency during aqueous workup and enables homogeneous reaction conditions in non-aqueous media that would be incompatible with the more polar, water-soluble carboxylic acid analog.

Lipophilicity Organic Synthesis Solubility

Ethyl 2-Amino-1H-Indole-6-Carboxylate: Validated Procurement Scenarios Based on Evidence


Synthesis of Hydrazine-1-Carbothioamide EGFR Inhibitors

Procurement for programs synthesizing hydrazine-1-carbothioamide derivatives targeting EGFR tyrosine kinase, such as those described by Allawi et al. (2024), where indole-6-carboxylate esters serve as the core scaffold for generating compounds with measured anti-proliferative activity [1]. The ethyl 2-amino substitution pattern provides a direct synthetic entry point to 2-substituted indole-6-carboxylate analogs.

Preparation of Oxadiazole VEGFR-2 Inhibitor Precursors

Use as a starting material for constructing oxadiazole-containing VEGFR-2 inhibitors. The 6-ethyl carboxylate functionality enables subsequent hydrazide formation and cyclization to oxadiazole rings, a validated scaffold in recent anti-proliferative studies against HCT-116, HeLa, and HT-29 cancer cell lines [2].

Organic-Phase Coupling Reactions Requiring Elevated Lipophilicity

Selection over indole-6-carboxylic acid or methyl indole-6-carboxylate when reaction conditions demand higher solubility in non-aqueous media. The calculated LogP of 1.93 for ethyl 2-amino-1H-indole-6-carboxylate makes it preferable for amide couplings, esterifications, or palladium-catalyzed cross-couplings performed in organic solvents where the more polar acid analog would exhibit limited solubility and reduced reaction homogeneity.

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